N-((Z)-2,3-Didehydro-N-(N-formyl-L-methionyl)leucyl)-L-phenylalanine methyl ester
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Description
“N-((Z)-2,3-Didehydro-N-(N-formyl-L-methionyl)leucyl)-L-phenylalanine methyl ester” is a derivative of the amino acid methionine in which a formyl group has been added to the amino group . It is specifically used for initiation of protein synthesis from bacterial and organellar genes, and may be removed post-translationally . It is a chemotactic peptide and a specific ligand of N-formyl peptide receptor (FPR) .
Synthesis Analysis
The synthesis of this compound involves the addition of a formyl group to methionine. This modification is done after methionine has been loaded onto tRNA fMet by aminoacyl-tRNA synthetase . Methionine itself can be loaded either onto tRNA fMet or tRNA Met .Molecular Structure Analysis
The molecular structure of this compound involves a formyl group attached to the nitrogen atom of the amino acid methionine . The formyl group interaction and receptor activation are facilitated by a binding pocket containing the R2015.38XXXR2055.42 (RGIIR) motif .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to protein synthesis. It is required for efficient initiation of protein synthesis in most groups of bacteria .Future Directions
properties
IUPAC Name |
methyl (2S)-2-[[(E)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpent-2-enoyl]amino]-3-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5S/c1-15(2)12-18(24-20(27)17(23-14-26)10-11-31-4)21(28)25-19(22(29)30-3)13-16-8-6-5-7-9-16/h5-9,12,14-15,17,19H,10-11,13H2,1-4H3,(H,23,26)(H,24,27)(H,25,28)/b18-12+/t17-,19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZRVOZGTAYAPS-GDEFMPCUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C(\C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)/NC(=O)[C@H](CCSC)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((Z)-2,3-Didehydro-N-(N-formyl-L-methionyl)leucyl)-L-phenylalanine methyl ester | |
CAS RN |
137320-56-0 |
Source
|
Record name | Formyl-methionyl-delta(Z)-dehydroleucyl-phenylalanine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137320560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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